2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,3-thiazole core substituted at positions 2 and 4 with 4-chlorophenyl and phenyl groups, respectively. Thiazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The trifluoromethyl group is a common bioisostere that improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2OS/c25-18-11-9-16(10-12-18)23-30-22(15-5-2-1-3-6-15)20(32-23)14-21(31)29-19-8-4-7-17(13-19)24(26,27)28/h1-13H,14H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVLQWMTMKWNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound is currently unavailable. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable.
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , also known as 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
- Molecular Formula : C17H12ClNO2S
- Molecular Weight : 329.8 g/mol
- CAS Number : 23821-72-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole moiety is known for its role in enhancing cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound exhibits significant cytotoxicity against human cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (human leukemia). The IC50 values for these cell lines were reported to be less than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (e.g., the trifluoromethyl group) and specific substitutions on the phenyl rings have been correlated with increased activity. For instance, modifications that enhance hydrophobic interactions with cellular targets have shown improved efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives can inhibit bacterial growth effectively.
- In Vitro Studies : Tests against various bacterial strains demonstrated that the compound possesses notable antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has been documented, with implications for treating conditions such as arthritis and other inflammatory diseases.
- Cytokine Modulation : Research indicates that thiazole derivatives can modulate cytokine production, thereby reducing inflammation. This effect is particularly relevant in models of acute and chronic inflammation .
Data Summary
| Biological Activity | Cell Line / Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A-431 | < 1.61 | |
| Anticancer | Jurkat | < 1.98 | |
| Antimicrobial | Various Bacteria | Varies | |
| Anti-inflammatory | In Vivo Models | Not Specified |
Case Studies
Several studies have documented the efficacy of thiazole derivatives in clinical settings:
- Thiazole Derivatives in Cancer Therapy : A study published in MDPI highlighted the potential of thiazole-based compounds in targeting specific cancer pathways, demonstrating their ability to induce apoptosis in malignant cells .
- Antimicrobial Screening : Another investigation assessed a range of thiazole compounds for antimicrobial activity, finding that certain derivatives displayed significant inhibition against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .
Comparison with Similar Compounds
Structural Features and Modifications
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch method, involving cyclization of a thiourea derivative with α-halo ketones. For this compound:
- Step 1 : Reaction of 4-chlorophenylthiourea with 2-bromo-1-phenylpropan-1-one in ethanol at 60–70°C for 6–8 hours yields 2-(4-chlorophenyl)-4-phenyl-1,3-thiazole.
- Step 2 : Bromination at position 5 using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, later replaced by an acetic acid moiety.
Optimization Insights :
- Solvent polarity significantly affects cyclization efficiency. Ethanol provides higher yields (78–82%) compared to acetonitrile (65–70%).
- Catalytic triethylamine accelerates the reaction by deprotonating intermediates.
Acetic Acid Intermediate Functionalization
Nucleophilic Substitution
The bromine atom at position 5 undergoes nucleophilic displacement with potassium acetate in dimethylformamide (DMF) at 100°C, introducing an acetoxy group. Subsequent hydrolysis with aqueous HCl yields 2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl acetic acid.
Key Data :
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, 0°C, 2 h | 85 |
| Acetoxy Substitution | KOAc, DMF, 100°C, 4 h | 78 |
| Hydrolysis | 6M HCl, reflux, 3 h | 92 |
Amide Bond Formation
Steglich Esterification
Coupling the acetic acid intermediate with 3-(trifluoromethyl)aniline employs Steglich conditions:
- Reagents : N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP).
- Solvent : Dichloromethane (DCM) at 0°C for 1 hour, followed by 24 hours at room temperature.
Mechanistic Considerations :
- EDC activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.
- DMAP acts as a acyl transfer catalyst, enhancing reaction rate and yield.
Yield Optimization :
- Excess EDC (1.3 equiv) improves conversion to 89–92%.
- Anhydrous conditions prevent hydrolysis of the active intermediate.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding white crystals with >99% purity.
Analytical Confirmation
- IR Spectroscopy : Strong C=O stretch at 1695–1705 cm⁻¹ confirms amide formation.
- ¹H NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (CH₂), and δ 2.3 ppm (thiazole CH₃).
- HPLC : Purity >99.5% achieved using a C18 column (acetonitrile/water gradient).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time for the Hantzsch cyclization step, maintaining yields at 80–85%.
Solid-Phase Synthesis
Immobilizing the thiourea derivative on Wang resin enables stepwise assembly, though yields are lower (65–70%) due to steric hindrance.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and DMF are recovered via distillation, reducing production costs by 30–40%.
Polymorph Control
Patent WO2014132270A3 highlights the use of ethyl acetate/water mixtures to isolate the thermodynamically stable Form I polymorph, ensuring consistent bioavailability.
Challenges and Mitigation Strategies
- Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group increases susceptibility to hydrolysis. Conducting reactions under nitrogen atmosphere minimizes degradation.
- Byproduct Formation : Unreacted α-halo ketones are removed via silica gel chromatography prior to cyclization.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–100°C), pH (neutral to slightly basic), and solvent selection. Key steps include:
- Thiazole ring formation : Use dichloromethane or ethanol as solvents, with sodium hydroxide/potassium carbonate as bases to facilitate cyclization .
- Acetamide coupling : Employ carbodiimide-based coupling agents in anhydrous conditions to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR/IR : H/C NMR confirms aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (C=O stretch ~1680–1700 cm) .
- X-ray crystallography : Resolves spatial arrangement of the thiazole ring and trifluoromethylphenyl group (e.g., bond angles ~120° for aromatic systems) .
Advanced: How can computational tools like Multiwfn aid in analyzing electronic properties?
Answer:
Multiwfn enables:
- Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic regions (e.g., electron-deficient trifluoromethyl group) .
- Orbital composition analysis : Quantifies contributions of heteroatoms (e.g., sulfur in thiazole) to frontier molecular orbitals .
- Topological analysis : Confirms bond critical points (e.g., C–S bonds in thiazole) using electron density gradients .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Answer:
- Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl to assess antimicrobial potency changes .
- Trifluoromethyl modification : Compare with methyl or nitro groups to evaluate metabolic stability in pharmacokinetic assays .
- Triazole/thiadiazole analogs : Synthesize heterocycle variants to probe target selectivity (e.g., kinase vs. protease inhibition) .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Purity validation : Use HPLC-MS to rule out impurities (>99% purity required for IC assays) .
- Assay standardization : Compare results under consistent conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 hrs) .
- Structural confirmation : Re-evaluate stereochemistry (e.g., via CD spectroscopy) if enantiomer-dependent activity is suspected .
Basic: What functional groups contribute to its biological activity?
Answer:
- Thiazole core : Essential for binding to ATP pockets in kinases via π-π stacking .
- Trifluoromethyl group : Enhances lipophilicity and resistance to oxidative metabolism .
- Chlorophenyl substituent : Increases hydrophobic interactions with target proteins .
Advanced: What strategies elucidate its mechanism of action (MoA)?
Answer:
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Molecular docking : Simulate interactions with COX-2 or EGFR kinase domains (software: AutoDock Vina) .
- Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity patterns .
Basic: What are common impurities, and how are they removed?
Answer:
- Unreacted intermediates : Residual acetamide precursors removed via silica gel chromatography .
- Oxidative byproducts : Eliminated using reductive workup (e.g., sodium dithionite) .
- Solvent traces : Azeotropic distillation with toluene ensures <0.1% solvent residue .
Advanced: How to analyze electronic properties for reactivity prediction?
Answer:
- HOMO-LUMO gap : Calculate using DFT (B3LYP/6-31G*) to predict redox activity (gap <3 eV suggests high reactivity) .
- ESP-derived charges : Identify electrophilic sulfur atoms in thiazole for nucleophilic attack .
Advanced: How to design derivatives for improved target selectivity?
Answer:
- Bioisosteric replacement : Substitute thiazole with oxadiazole to reduce off-target effects .
- Protease-sensitive linkers : Introduce cleavable groups (e.g., ester bonds) for tumor-specific activation .
- Co-crystallization studies : Resolve X-ray structures of compound-target complexes to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
